
Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a complex organic compound that belongs to the class of benzamides This compound features a unique structure with a bromophenyl group, a phenyl-thiazolyl group, and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl hydrazine, 4-phenyl-2-thiazole, and benzoyl chloride. These intermediates are then subjected to condensation reactions, cyclization, and other organic transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, thiols, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamides and pyrazole derivatives, such as:
- N-(4-bromophenyl)-1H-pyrazole-3-carboxamide
- N-(4-phenyl-2-thiazolyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
74101-27-2 |
|---|---|
Molekularformel |
C25H17BrN4OS |
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
N-[5-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C25H17BrN4OS/c26-20-13-11-18(12-14-20)21-15-23(28-24(31)19-9-5-2-6-10-19)30(29-21)25-27-22(16-32-25)17-7-3-1-4-8-17/h1-16H,(H,28,31) |
InChI-Schlüssel |
ISSFLJNHGWXFIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



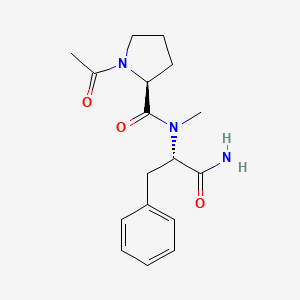
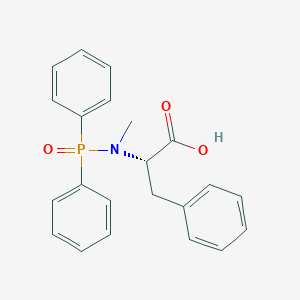
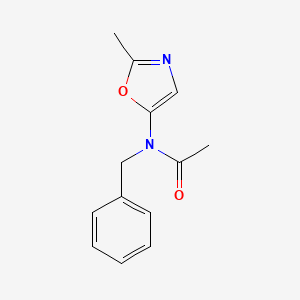


![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)

![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)

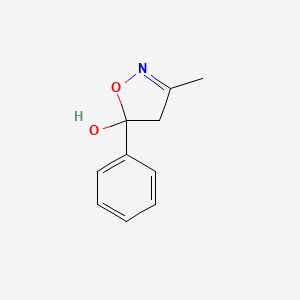
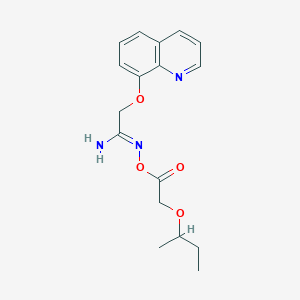
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
